(S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of the Brominated Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a brominated trifluoromethylbenzene derivative reacts with the piperazine ring.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base to form the tert-butoxycarbonyl-protected derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions may target the brominated phenyl group or the carboxylic acid moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of brominated and trifluoromethylated phenyl groups on biological systems. It can serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperazine ring and the trifluoromethyl group can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated phenyl group and the piperazine ring can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(2-Chloro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Iodo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-4-(2-Bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid lies in the presence of the brominated trifluoromethylphenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C17H20BrF3N2O4 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2S)-4-[2-bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)12-5-4-10(8-11(12)18)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1 |
InChI Key |
BSVUJOUBQJYKHZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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